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Compound of Interest

Compound Name:
2,5-Dihydroxy-N-(2-

hydroxyethyl)benzamide

Cat. No.: B1212393 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2,5-
Dihydroxy-N-(2-hydroxyethyl)benzamide, a compound of interest for its roles as a

complexing agent, antioxidant synergist, and a synthetic intermediate in pharmaceuticals.[1]

This document details experimental protocols for its synthesis and analysis, presents its known

spectroscopic data, and visualizes key chemical and biological pathways.

Spectroscopic Data Summary
The following tables summarize the available quantitative data for 2,5-Dihydroxy-N-(2-
hydroxyethyl)benzamide. It should be noted that while experimental ¹H NMR and mass

spectrometry data are available, specific experimental ¹³C NMR and FT-IR data are not readily

found in the cited literature. The expected values for these analyses are inferred from the

analysis of structurally similar compounds.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
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Analysis Type Solvent
Chemical Shift
(δ) / ppm

Multiplicity Assignment

¹H NMR DMSO-d₆ 3.33 - 3.36 m -CH₂- (ethylene)

3.49 - 3.53 m -CH₂- (ethylene)

4.74 - 4.76 m -OH (ethyl)

6.71 - 6.73 d =CH- (aromatic)

6.82 - 6.84 d =CH- (aromatic)

7.25 s =CH- (aromatic)

8.67 s -OH (aromatic)

8.95 s -OH (aromatic)

11.57 s -NH- (amide)

¹³C NMR Predicted ~40-45 - -CH₂- (ethylene)

~60 - -CH₂- (ethylene)

~115-125 - Aromatic CH

~150-160 - Aromatic C-OH

~170 - C=O (amide)

Note: ¹³C NMR data is predicted based on typical chemical shifts for similar functional groups.

Table 2: Mass Spectrometry (MS) Data
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Ionization Mode Adduct Predicted m/z

ESI+ [M+H]⁺ 198.07608

[M+Na]⁺ 220.05802

[M+NH₄]⁺ 215.10262

[M+K]⁺ 236.03196

ESI- [M-H]⁻ 196.06152

Data sourced from predicted values on PubChem.[2]

Table 3: Fourier-Transform Infrared (FT-IR) Spectroscopy Data

Wavenumber (cm⁻¹) Functional Group Vibration Mode

~3400-3200 O-H / N-H Stretching

~3100-3000 Aromatic C-H Stretching

~2950-2850 Aliphatic C-H Stretching

~1640 C=O (Amide I) Stretching

~1550 N-H Bending

~1250 C-O (Phenolic) Stretching

Note: FT-IR data is based on expected vibrational frequencies for the functional groups present

in the molecule.

Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic characterization of 2,5-Dihydroxy-
N-(2-hydroxyethyl)benzamide are provided below.

Synthesis Protocol
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The synthesis of 2,5-Dihydroxy-N-(2-hydroxyethyl)benzamide can be achieved via the

condensation of a gentisic acid ester (e.g., gentisic acid ethyl ester) with ethanolamine.[1]

Esterification of Gentisic Acid:

To a 1000 mL flask, add 200g of gentisic acid ethyl ester and 200 mL of water.[1]

Condensation Reaction:

Heat the mixture to 80°C.[1]

Slowly add 79.9g of ethanolamine.[1]

Maintain the temperature and stir for 8 hours. Monitor the reaction progress using thin-

layer chromatography (TLC).[1]

Isolation and Purification:

Once the reaction is complete, add 200 mL of purified water to dissolve the product.[1]

Allow the solution to crystallize overnight.[1]

Collect the solid product by suction filtration and wash it twice with purified water.[1]

Dry the product under vacuum at 50°C for 4 hours.[1]

Spectroscopic Analysis Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Methodology:

Sample Preparation: Accurately weigh 5-10 mg of the synthesized 2,5-Dihydroxy-N-(2-
hydroxyethyl)benzamide and dissolve it in approximately 0.7 mL of deuterated dimethyl

sulfoxide (DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.
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Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR

spectrometer. For ¹H NMR, typical parameters include a spectral width of 16 ppm, a

relaxation delay of 1-2 seconds, and 16-32 scans. For ¹³C NMR, a wider spectral width

(e.g., 240 ppm) and a greater number of scans will be necessary to achieve a good signal-

to-noise ratio.

Data Processing: Process the acquired free induction decays (FIDs) with an appropriate

software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase

correction, baseline correction, and referencing the spectra to the residual solvent peak

(DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation (Attenuated Total Reflectance - ATR): Ensure the ATR crystal (e.g.,

diamond) is clean by wiping it with isopropanol and allowing it to dry. Record a background

spectrum of the clean, empty crystal. Place a small amount of the solid 2,5-Dihydroxy-N-
(2-hydroxyethyl)benzamide powder onto the crystal surface and apply pressure to

ensure good contact.

Data Acquisition: Collect the spectrum over the mid-infrared range (typically 4000-400

cm⁻¹). Co-add 16 to 32 scans to improve the signal-to-noise ratio.

Data Analysis: Identify the characteristic absorption bands corresponding to the functional

groups present in the molecule, such as O-H, N-H, C=O, and aromatic C-H bonds.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition, and to study the

fragmentation patterns.

Methodology:
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Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a

suitable solvent such as methanol or acetonitrile.

Data Acquisition: Introduce the sample into the mass spectrometer via an appropriate

ionization source, such as electrospray ionization (ESI). Acquire mass spectra in both

positive and negative ion modes over a relevant m/z range (e.g., 50-500).

Data Analysis: Determine the m/z of the molecular ion peak ([M+H]⁺ or [M-H]⁻) to confirm

the molecular weight of the compound. Analyze the fragmentation pattern to gain further

structural information.

Visualizations
The following diagrams, generated using the DOT language, illustrate key processes related to

2,5-Dihydroxy-N-(2-hydroxyethyl)benzamide.
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Caption: Synthesis workflow for 2,5-Dihydroxy-N-(2-hydroxyethyl)benzamide.
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Caption: Proposed antioxidant mechanism via radical scavenging.

2,5-Dihydroxy-
N-(2-hydroxyethyl)benzamide

Stable Chelate Complex

Binds via
-OH groups

Metal Ion
(e.g., Fe³⁺)

Click to download full resolution via product page

Caption: Metal chelation forming a stable complex.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1212393?utm_src=pdf-body-img
https://www.benchchem.com/product/b1212393?utm_src=pdf-body-img
https://www.benchchem.com/product/b1212393?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1212393?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. CN103012188A - 2,5-dihydroxy-N-(2-hydroxyethyl)benzamide preparation method -
Google Patents [patents.google.com]

2. PubChemLite - 2,5-dihydroxy-n-(2-hydroxyethyl)benzamide (C9H11NO4)
[pubchemlite.lcsb.uni.lu]
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dihydroxy-n-2-hydroxyethyl-benzamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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